

# An In-depth Technical Guide to 4-Aminophenethyl Alcohol: Discovery and History

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## Compound of Interest

Compound Name: 2-(4-Aminophenyl)ethanol

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## Abstract

4-Aminophenethyl alcohol, a significant synthetic intermediate, possesses a rich history intertwined with the broader exploration of phenethylamines. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of 4-aminophenethyl alcohol. Detailed experimental protocols for both historical and contemporary synthetic methods are presented, alongside a summary of its key quantitative data. This document serves as a foundational resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, offering insights into the evolution of its preparation and its role as a versatile building block in the chemical sciences.

## Introduction

4-Aminophenethyl alcohol, also known as **2-(4-aminophenyl)ethanol**, is an aromatic amino alcohol that has found utility as a precursor in the synthesis of various organic molecules. Its structure, featuring a phenethylamine backbone with a hydroxyl group on the ethyl side chain and an amino group in the para position of the benzene ring, imparts it with versatile reactivity. This guide delves into the historical context of its discovery, tracing its origins through the chemical literature, and provides a detailed examination of its synthesis and properties.

## Discovery and Historical Context

The definitive first synthesis of 4-aminophenethyl alcohol is documented in the comprehensive historical archives of organic chemistry. The Beilstein Registry Number (BRN) for this compound is 907205, which points to its early characterization in the scientific literature. While the broader class of phenethylamines was investigated in the late 19th century, specific details on the initial preparation of this particular substituted variant emerged in the early 20th century.

The primary historical method for the synthesis of 4-aminophenethyl alcohol involved the reduction of a nitro-substituted precursor. This approach was a common strategy during this era for the preparation of aromatic amines. The specific precursor, 4-nitrophenethyl alcohol, could be obtained through various methods, including the nitration of phenethyl alcohol or the reduction of 4-nitrophenylacetic acid derivatives.

## Chemical Properties and Data Presentation

A summary of the key physical and chemical properties of 4-aminophenethyl alcohol is provided in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	[1]
Molecular Weight	137.18 g/mol	[1]
Melting Point	107-110 °C	
Boiling Point	255 °C (estimated)	[1]
CAS Number	104-10-9	[1]
Beilstein Registry Number	907205	
Appearance	Light brown to brown crystals	[1]
Solubility	Soluble in methanol	[1]

## Experimental Protocols

This section details the experimental procedures for the synthesis of 4-aminophenethyl alcohol, covering both historical and modern methodologies.

## Historical Synthesis: Reduction of 4-Nitrophenethyl Alcohol

The foundational synthesis of 4-aminophenethyl alcohol relied on the chemical reduction of 4-nitrophenethyl alcohol. While the precise reagents and conditions varied among early reports, a general protocol can be outlined as follows:

**Objective:** To synthesize 4-aminophenethyl alcohol by the reduction of 4-nitrophenethyl alcohol.

**Materials:**

- 4-Nitrophenethyl alcohol
- Reducing agent (e.g., tin (II) chloride, iron in acidic medium, or catalytic hydrogenation with early catalysts like palladium on carbon)
- Hydrochloric acid (for use with metal reductants)
- Sodium hydroxide or other base for neutralization
- Organic solvent (e.g., ethanol, diethyl ether)
- Water

**Procedure:**

- A solution of 4-nitrophenethyl alcohol in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel.
- If using a metal reductant like tin or iron, the reaction mixture is acidified with hydrochloric acid.
- The reducing agent is added portion-wise to the solution of the nitro compound, often with stirring and temperature control to manage the exothermic reaction.
- The reaction is monitored for the disappearance of the starting material (e.g., by color change or early chromatographic techniques).

- Upon completion, the reaction mixture is worked up. This typically involves filtering off the metal salts and neutralizing the excess acid with a base, such as sodium hydroxide, to precipitate the free amine.
- The crude 4-aminophenethyl alcohol is then extracted into an organic solvent.
- The solvent is removed by distillation or evaporation to yield the crude product.
- Purification is achieved by recrystallization from a suitable solvent to afford the final product.

## Modern Synthesis: Catalytic Hydrogenation of 4-Nitrophenethyl Alcohol

Contemporary methods for the synthesis of 4-aminophenethyl alcohol often employ catalytic hydrogenation for its efficiency, selectivity, and cleaner reaction profile.

Objective: To synthesize 4-aminophenethyl alcohol via the catalytic hydrogenation of 4-nitrophenethyl alcohol.

Materials:

- 4-Nitrophenethyl alcohol
- Catalyst (e.g., 5-10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO<sub>2</sub>))
- Solvent (e.g., Methanol, Ethanol, Ethyl acetate)
- Hydrogen gas source (hydrogenator or balloon)
- Filtration apparatus (e.g., Celite or a similar filter aid)

Procedure:

- In a hydrogenation flask, 4-nitrophenethyl alcohol is dissolved in a suitable solvent such as methanol.
- A catalytic amount of Palladium on Carbon (e.g., 5 mol%) is carefully added to the solution.

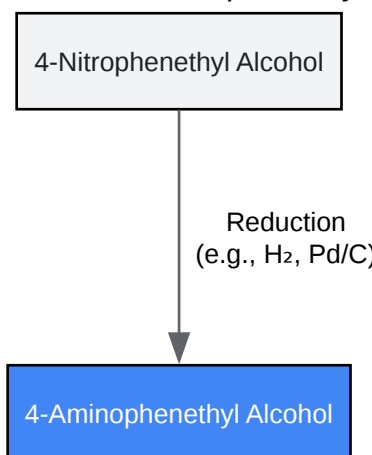
- The flask is connected to a hydrogen gas source and the atmosphere is purged with hydrogen.
- The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.
- The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed.
- Upon completion, the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.
- The filtrate is concentrated under reduced pressure to yield the crude 4-aminophenethyl alcohol.
- The product can be further purified by recrystallization if necessary.

## Mandatory Visualizations

### Synthesis Pathway of 4-Aminophenethyl Alcohol

The following diagram illustrates the common synthetic route to 4-aminophenethyl alcohol from 4-nitrophenethyl alcohol.

Synthesis of 4-Aminophenethyl Alcohol



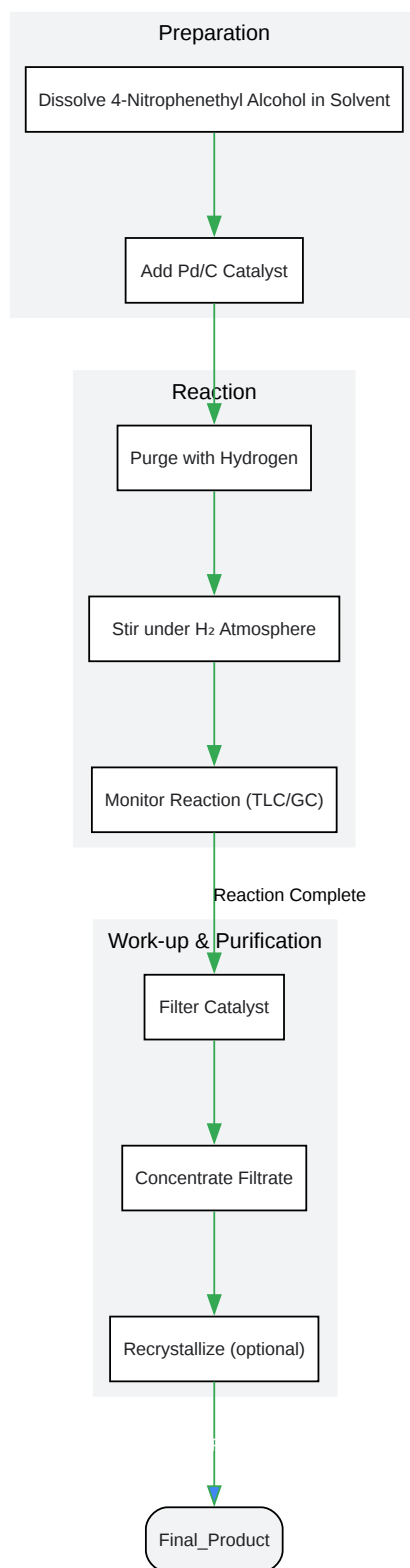
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Caption: General synthesis route to 4-aminophenethyl alcohol.

## Experimental Workflow for Catalytic Hydrogenation

The logical flow of the modern synthetic protocol is depicted in the diagram below.

## Workflow for Catalytic Hydrogenation

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Caption: Step-by-step workflow for the synthesis.

## Conclusion

4-Aminophenethyl alcohol holds a modest yet significant place in the history of organic synthesis. Its preparation, evolving from classical reduction methods to more efficient catalytic hydrogenations, reflects the broader advancements in synthetic chemistry. This guide has provided a detailed historical and technical overview of this compound, intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences. The presented data and protocols offer a solid foundation for its use in further research and development endeavors.

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## References

- 1. 2-(4-Aminophenyl)ethanol | 104-10-9 [chemicalbook.com]
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